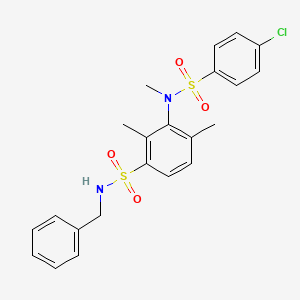![molecular formula C15H14BrNO6 B2837551 [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 733007-18-6](/img/structure/B2837551.png)
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound that combines a furan ring with a bromine substituent and a carbamoyl group attached to a dimethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,4-dimethoxyaniline and 5-bromofuran-2-carboxylic acid.
Step 1 Formation of Carbamoyl Intermediate: 3,4-Dimethoxyaniline is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.
Step 2 Coupling Reaction: The isocyanate intermediate is then reacted with 5-bromofuran-2-carboxylic acid in the presence of a base such as triethylamine to form [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The bromine substituent can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding de-brominated furan derivative.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as Suzuki-Miyaura coupling using palladium catalysts.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as tetrahydrofuran (THF), and elevated temperatures.
Major Products
Oxidation: Furan epoxides.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its carbamoyl group.
Biological Probes: Used in the development of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The carbamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The bromine atom and furan ring can participate in π-π interactions and halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine substituent.
Uniqueness
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the specific combination of its functional groups, which confer distinct reactivity and biological activity. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
This compound’s unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO6/c1-20-10-4-3-9(7-12(10)21-2)17-14(18)8-22-15(19)11-5-6-13(16)23-11/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCSMNRODVJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide](/img/structure/B2837470.png)

![4-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2837472.png)

![4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2837474.png)
![2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2837478.png)




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2837489.png)

![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)
